molecular formula C24H23FN4O4S B2978309 N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 954013-16-2

N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2978309
CAS No.: 954013-16-2
M. Wt: 482.53
InChI Key: VPMMSSTXFBMQEY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is substituted with a 4-fluorophenyl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. The 3,4-dimethoxyphenethyl group introduces electron-donating methoxy substituents, which may influence solubility, hydrogen-bonding capacity, and receptor interactions.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c1-14-27-22-23(34-14)21(16-5-7-17(25)8-6-16)28-29(24(22)31)13-20(30)26-11-10-15-4-9-18(32-2)19(12-15)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMMSSTXFBMQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₃₁H₃₀FN₃O₇S
  • Molecular Weight : 607.7 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The compound exhibits various biological activities attributed to its structural components. The thiazole and pyridazine moieties are known to interact with multiple biological targets, potentially influencing several signaling pathways.

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The mechanism likely involves the modulation of key apoptotic pathways.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, possibly through disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Neuroprotective Effects : The presence of the dimethoxyphenethyl group is associated with neuroprotective effects, potentially reducing oxidative stress in neuronal cells.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

  • Cell Viability Assays : Results from MTT assays indicate a significant reduction in viability of cancer cell lines treated with the compound compared to controls.
  • Apoptosis Detection : Flow cytometry analysis has shown increased annexin V binding in treated cells, confirming the induction of apoptosis.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's pharmacokinetics and therapeutic potential:

  • Animal Models : Studies using mouse models have indicated that administration of the compound leads to reduced tumor size and improved survival rates compared to untreated groups.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in a xenograft model of breast cancer. The results showed a significant decrease in tumor growth rates and an increase in apoptosis markers within the tumors after treatment with the compound.

Case Study 2: Neuroprotection

Another study focused on neuroprotective effects in a model of neurodegeneration induced by oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death and preserve cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazinone vs. Pyrazolo[3,4-d]pyrimidinone

The compound N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide () replaces the thiazolo[4,5-d]pyridazinone core with a pyrazolo[3,4-d]pyrimidinone system. The pyrazolo-pyrimidinone core may exhibit stronger π-π stacking interactions due to increased aromaticity, while the thiazolo-pyridazinone core provides a sulfur atom capable of hydrophobic interactions .

Thiazolo[4,5-d]pyridazinone vs. Benzothiazole Derivatives

Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () feature a simpler benzothiazole ring.

Substituent Variations

Acetamide Side Chain Modifications

  • N-(4-Chlorophenyl) Analog (): The structurally closest analog, N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide, differs only in the acetamide substituent (4-chlorophenyl vs. 3,4-dimethoxyphenethyl). The chloro group is electron-withdrawing, which may reduce solubility but enhance metabolic stability. In contrast, the methoxy groups in the target compound improve hydrophilicity and hydrogen-bond donor/acceptor capacity .

Fluorophenyl Substitution

The 4-fluorophenyl group at position 7 is conserved in both the target compound and its analogs (e.g., ). Fluorine’s electronegativity enhances binding affinity through polar interactions and improves pharmacokinetic properties by reducing metabolic degradation .

Key Research Findings and Implications

Substituent-Driven Solubility : The 3,4-dimethoxyphenethyl group in the target compound likely improves aqueous solubility compared to its chlorophenyl or benzyl analogs, making it more suitable for oral administration .

Fluorine’s Role : The conserved 4-fluorophenyl group across analogs suggests a strategic design choice to balance electronic effects and metabolic stability .

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